REACTION_CXSMILES
|
B(Br)(Br)Br.[Br:5][C:6]1[C:15]([CH3:16])=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:17]C)[CH:12]=2)[C:7]=1[C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=1.CO>C(Cl)Cl>[Br:5][C:6]1[C:7]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)=[C:8]2[C:13](=[CH:14][C:15]=1[CH3:16])[CH:12]=[C:11]([OH:17])[CH:10]=[CH:9]2
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C2=CC=C(C=C2C=C1C)OC)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C2=CC=C(C=C2C=C1C)OC)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to slowly warm to room temperature over 3.5 h
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Duration
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3.5 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
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ADDITION
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Details
|
treated with saturated NaHCO3 (150 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by Yamazen column chromatography (5-25% EtOAc/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C=CC(=CC2=CC1C)O)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.54 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 4664.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |